![molecular formula C21H20N4O3 B2664250 benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 380548-39-0](/img/structure/B2664250.png)
benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
The compound “benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine . This heterocyclic scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture was left overnight at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as IR spectrum, 1 H NMR spectrum, 13 C NMR spectrum, and HRMS (ESI) .Scientific Research Applications
Antifungal Applications
Triazole compounds, including the ones , have been used to create antifungal drugs. For example, fluconazole and voriconazole are commercially available drugs that contain a triazole nucleus .
Antibacterial Applications
Triazole compounds have shown promise in the development of new classes of antibacterial agents, particularly in the fight against multidrug-resistant pathogens .
Anticancer Applications
Triazole and pyrimidine skeletons are widely used to design anticancer agents . The molecular hybridization strategy has been employed to design and synthesize a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives .
Antioxidant Applications
Triazole derivatives have been synthesized and studied for their potential antioxidant activities .
Antiviral Applications
Triazole compounds have also been explored for their antiviral potential .
Anti-Inflammatory and Analgesic Applications
Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory and analgesic .
Antiepileptic Applications
Triazole-containing drugs like rufinamide have been used as antiepileptics .
Antidepressant Applications
Triazole compounds have been used in the synthesis of antidepressant drugs like trazodone and nefazodone .
Future Directions
properties
IUPAC Name |
benzyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-18(20(26)28-12-15-7-4-3-5-8-15)19(25-21(24-14)22-13-23-25)16-9-6-10-17(11-16)27-2/h3-11,13,19H,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELJCOROMBXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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